molecular formula C19H29NO4 B12658060 Valbenazine metabolite M10B CAS No. 7744-55-0

Valbenazine metabolite M10B

Cat. No.: B12658060
CAS No.: 7744-55-0
M. Wt: 335.4 g/mol
InChI Key: YUFPLHFQRPLAGK-FVQBIDKESA-N
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Description

Valbenazine metabolite M10B is a significant metabolite of valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used for the treatment of tardive dyskinesia, a movement disorder caused by prolonged use of dopamine receptor-blocking agents. The metabolite M10B plays a crucial role in the pharmacological activity of valbenazine, contributing to its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valbenazine metabolite M10B involves the hydrolysis of valbenazine to form the active metabolite. This process is primarily mediated by the enzyme carboxylesterase, which cleaves the valine ester group from valbenazine, resulting in the formation of M10B. The reaction conditions typically involve an aqueous environment with a pH range of 7.4 to 8.0, which is optimal for the activity of carboxylesterase.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process involves the large-scale hydrolysis of valbenazine under controlled conditions to ensure the efficient production of M10B. The reaction is carried out in bioreactors equipped with pH and temperature control systems to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to obtain high-purity M10B.

Chemical Reactions Analysis

Types of Reactions

Valbenazine metabolite M10B undergoes several types of chemical reactions, including:

    Oxidation: M10B can be oxidized to form various oxidized metabolites.

    Reduction: Under certain conditions, M10B can undergo reduction reactions.

    Substitution: M10B can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed under basic conditions.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and are carried out under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of M10B, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Valbenazine metabolite M10B has several scientific research applications, including:

    Chemistry: M10B is used as a reference standard in analytical chemistry for the quantification of valbenazine and its metabolites in biological samples.

    Biology: In biological research, M10B is studied for its role in the metabolism and pharmacokinetics of valbenazine.

    Medicine: M10B is investigated for its therapeutic potential and safety profile in the treatment of movement disorders.

    Industry: M10B is used in the pharmaceutical industry for the development and quality control of valbenazine-based medications.

Mechanism of Action

Valbenazine metabolite M10B exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines, such as dopamine, into synaptic vesicles, leading to decreased release of these neurotransmitters into the synaptic cleft. The reduction in dopamine release helps alleviate the symptoms of tardive dyskinesia by modulating the activity of dopamine receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    Tetrabenazine: Another VMAT2 inhibitor used for the treatment of movement disorders.

    Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.

Uniqueness of Valbenazine Metabolite M10B

This compound is unique due to its selective inhibition of VMAT2 and its favorable pharmacokinetic profile. Unlike tetrabenazine, which is metabolized into multiple active isomers, M10B is a single active metabolite, resulting in more predictable pharmacological effects and a lower risk of off-target interactions.

Properties

CAS No.

7744-55-0

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

(2R,3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15-16,21-22H,5-6,9-11H2,1-4H3/t13-,15-,16-/m1/s1

InChI Key

YUFPLHFQRPLAGK-FVQBIDKESA-N

Isomeric SMILES

CC(C)(C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC)O

Canonical SMILES

CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC)O

Origin of Product

United States

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